molecular formula C19H25NO3 B6029125 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine

4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine

Cat. No. B6029125
M. Wt: 315.4 g/mol
InChI Key: WYLZRIMKYFWXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It may also exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its potential therapeutic applications. This compound has shown promising results in various fields of research, making it a valuable tool for investigating the mechanisms of certain diseases and developing new drugs. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research of 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine. One potential direction is the investigation of its potential therapeutic applications in other fields of research, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological profile for the development of new drugs. Finally, the development of new synthesis methods for this compound may increase its availability and reduce its cost, making it more accessible for research purposes.

Synthesis Methods

The synthesis of 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine involves the reaction of 4-methoxybenzyl chloride and 5-ethyl-2-furfurylamine with morpholine in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization or chromatography.

Scientific Research Applications

4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine has been investigated for its potential therapeutic applications in various fields of research. This compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

4-[(5-ethylfuran-2-yl)methyl]-2-[(4-methoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-16-8-9-18(23-16)13-20-10-11-22-19(14-20)12-15-4-6-17(21-2)7-5-15/h4-9,19H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLZRIMKYFWXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCOC(C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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